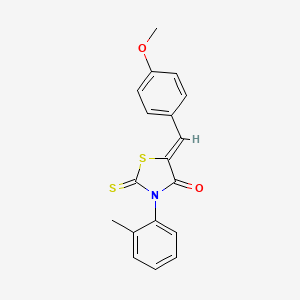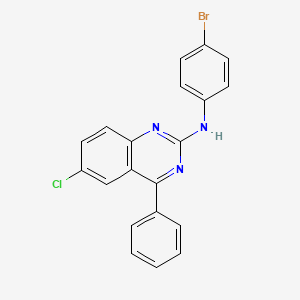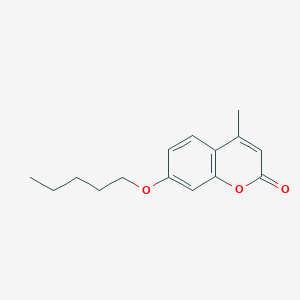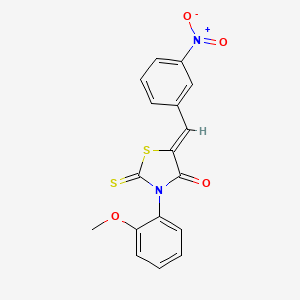
5-(4-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
5-(4-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-(4-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. For example, the anticancer activity of the compound has been attributed to its ability to induce cell cycle arrest and apoptosis by activating the p53 pathway. The antimicrobial activity of the compound has been linked to its ability to disrupt the bacterial cell membrane and inhibit the synthesis of bacterial DNA. The antiviral activity of the compound has been attributed to its ability to inhibit viral replication and prevent viral entry into host cells.
Biochemical and Physiological Effects:
5-(4-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. The compound has been reported to modulate the activity of various enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase. It has also been found to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. The compound has been shown to reduce oxidative stress and improve antioxidant status in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its diverse biological activities. The compound has been shown to exhibit various pharmacological effects, which makes it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 5-(4-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One of the areas of interest is the development of new derivatives of the compound with improved pharmacological properties. Another direction is to investigate the mechanism of action of the compound in more detail, which may lead to the discovery of new targets for drug development. Furthermore, the potential use of the compound in combination with other drugs for the treatment of various diseases should also be explored. Finally, the safety and toxicity of the compound should be thoroughly investigated to ensure its suitability for clinical use.
Aplicaciones Científicas De Investigación
5-(4-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological activities. It has been reported to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to possess potent antimicrobial activity against various bacterial and fungal strains. The antiviral activity of the compound has been demonstrated against herpes simplex virus and HIV-1. The anti-inflammatory and antioxidant properties of the compound have been attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c1-12-5-3-4-6-15(12)19-17(20)16(23-18(19)22)11-13-7-9-14(21-2)10-8-13/h3-11H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLHQVFXMQSBAC-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl 3-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B3750007.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3750013.png)

![6-{[2-(2-nitrophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3750027.png)
![1-[(2-methyl-2-propen-1-yl)thio]-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B3750039.png)

![2-(benzylamino)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3750052.png)

![6-[(1,3-benzothiazol-2-ylthio)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3750056.png)

![5-[4-(dimethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3750074.png)


